molecular formula C12H16ClNO4S B1421614 4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266483-36-6

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1421614
CAS No.: 1266483-36-6
M. Wt: 305.78 g/mol
InChI Key: MWJBYKPRRNAXQV-UHFFFAOYSA-N
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Description

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a methylsulfonylamino group and a 3-chloro-2-methylphenyl moiety. This compound is structurally related to intermediates and impurities in pharmaceutical synthesis, with applications in drug development and biochemical research .

Properties

IUPAC Name

4-(3-chloro-2-methyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-9-10(13)5-3-6-11(9)14(19(2,17)18)8-4-7-12(15)16/h3,5-6H,4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJBYKPRRNAXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CCCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to form 3-chloro-2-methyl-1-nitrobenzene, followed by reduction to yield 3-chloro-2-methylaniline.

    Sulfonylation: The aniline derivative is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group, forming 3-chloro-2-methyl-N-(methylsulfonyl)aniline.

    Alkylation: The final step involves the alkylation of the sulfonylated aniline with butanoic acid or its derivatives under suitable conditions to obtain the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, resulting in amine or thiol derivatives.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic Acid (CAS: 1858240-10-4)
  • Key Difference : The chloro and methyl groups are positioned at 3-chloro-4-methyl on the phenyl ring (vs. 3-chloro-2-methyl in the target compound).
  • However, the altered electronic environment may weaken interactions with hydrophobic binding pockets in biological targets .
2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic Acid (CAS: 1218292-36-4)
  • Key Difference : Lacks the chloro substituent and has a 4-methylphenyl group.
  • Impact : Absence of chlorine reduces molecular weight (MW: ~290 vs. ~306 for the target compound) and electronegativity, likely diminishing halogen-bonding interactions critical for receptor binding .

Functional Group Modifications

(2S)-2-Amino-4-(methylsulfonyl)butanoic Acid (L-Methionine Sulfone, CAS: 7314-32-1)
  • Key Difference: Replaces the 3-chloro-2-methylphenyl group with a simple amino group.
  • This compound is primarily used as a reference standard in amino acid analysis .
4-[(2-Chlorophenyl)sulfamoyl]butanoic Acid
  • Key Difference: Features a sulfamoyl (SO₂NH₂) group instead of methylsulfonylamino (CH₃SO₂NH).
  • Impact: The sulfamoyl group introduces additional hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the methylsulfonylamino analog .

Stereochemical and Backbone Variations

N-Acetyl-L-Methionine (CAS: 65-82-7) and N-Acetyl-DL-Methionine (CAS: 1115-47-5)
  • Key Differences: Contain methylsulfanyl (CH₃S) instead of methylsulfonyl (CH₃SO₂) and a backbone acetylated amino group.
  • Impact : The sulfanyl group is prone to oxidation, making these compounds less stable. They are metabolized into methionine, unlike the target compound, which is designed for sustained activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula MW Aromatic Substituent Functional Group Key Applications
Target Compound C₁₂H₁₆ClNO₄S 306 3-Chloro-2-methylphenyl Methylsulfonylamino Pharmaceutical research
2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)... C₁₂H₁₆ClNO₄S 306 3-Chloro-4-methylphenyl Methylsulfonylamino Biochemical intermediates
2-[(4-Methylphenyl)(methylsulfonyl)amino]but... C₁₂H₁₇NO₄S ~290 4-Methylphenyl Methylsulfonylamino Building block synthesis
L-Methionine Sulfone (7314-32-1) C₅H₁₁NO₄S 181 None Methylsulfonyl, amino Amino acid reference

Biological Activity

Overview

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid (CAS Number: 1266483-36-6) is a synthetic compound characterized by its unique molecular structure, which includes a chloro-substituted aromatic ring and a methylsulfonyl group attached to a butanoic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₁₂H₁₆ClNO₄S
  • Molecular Weight : 305.78 g/mol
  • IUPAC Name : 4-(3-chloro-2-methyl-N-methylsulfonylanilino)butanoic acid

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration and Reduction : Starting from 3-chloro-2-methylbenzene, nitration forms 3-chloro-2-methyl-1-nitrobenzene, which is then reduced to yield 3-chloro-2-methylaniline.
  • Sulfonylation : The aniline derivative reacts with methylsulfonyl chloride to introduce the methylsulfonyl group.
  • Alkylation : The final step involves alkylating the sulfonylated aniline with butanoic acid or its derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism may involve modulation of cellular pathways, although specific targets remain to be fully elucidated through detailed biochemical studies.

Research Findings

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-bearing molecules have shown promising antitumor activity, indicating that structural similarities may confer similar effects on cell proliferation and survival .
  • Enzyme Inhibition : There is evidence that related compounds can inhibit specific enzymes involved in metabolic pathways. For example, certain analogues have demonstrated potent inhibition of human adenovirus replication, suggesting potential antiviral applications .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups and specific substitutions on the phenyl ring have been linked to enhanced biological activity. This highlights the importance of molecular structure in determining the efficacy of such compounds .

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of a series of compounds similar to this compound against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced the IC50 values, with some derivatives showing lower IC50 values than established chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µg/mL)Reference
Compound AA-4311.61 ± 1.92
Compound BHT291.98 ± 1.22

Case Study 2: Enzyme Targeting

Research on related compounds has demonstrated their ability to target viral DNA replication processes effectively. Compounds exhibiting low micromolar potency against human adenovirus were identified, suggesting that structural modifications could enhance selectivity and reduce cytotoxicity compared to traditional antiviral agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 2
4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid

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